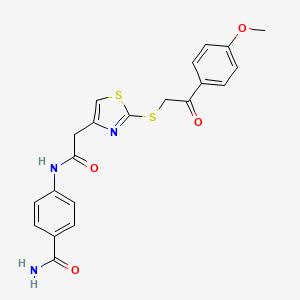

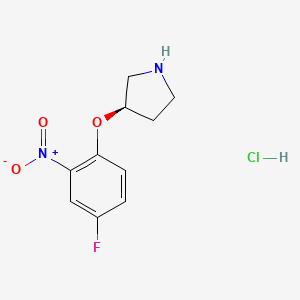

![molecular formula C13H16N4 B3004665 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 303019-48-9](/img/structure/B3004665.png)

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

説明

The compound 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a derivative of triazoloazepine, a heterocyclic compound that is known for its biological activity and potential for industrial production due to its ease of synthesis, mild reaction conditions, and low costs .

Synthesis Analysis

The synthesis of related triazoloazepine derivatives has been explored in various studies. One approach for synthesizing 2-aryl substituted benzo[f][1,2,4]triazolo[1,5-a]azepine derivatives involves a cycloaddition reaction of α-acetoxy azo compounds with aryl nitriles in the presence of AlCl3, followed by ring enlargement . Another method describes the synthesis of 5H-1,2,3-triazolo[4,3-a] benzazepines through intramolecular 1,3-dipolar cycloaddition reactions of 2-alkynylphenylallyl azides, which are obtained from 2-alkynylbenzaldehydes via Baylis-Hillman adducts . These methods highlight the versatility and creativity in the synthesis of triazoloazepine derivatives.

Molecular Structure Analysis

The molecular structure of triazoloazepine derivatives is characterized by the presence of a triazolo ring fused to an azepine ring. This fusion creates a complex heterocyclic system that can be further modified by substituents on the azepine ring, as seen in the 2-aryl substituted derivatives . The exact structure of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline would include an aniline group attached to the second position of the azepine ring, although the specific details of its synthesis and structure are not provided in the given papers.

Chemical Reactions Analysis

The chemical reactivity of triazoloazepine derivatives can involve various reactions such as cycloadditions, ring expansions, and nucleophilic substitutions. These reactions are crucial for the synthesis of the core heterocyclic structure and for introducing various functional groups that can enhance the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline are not detailed in the provided papers, triazoloazepine derivatives generally exhibit properties that make them suitable for bioactive applications and potential industrial production. These properties include stability under mild conditions and the potential for diverse biological activities, which are implied by the interest in synthesizing such compounds .

科学的研究の応用

Herbicidal Activities

A significant application of compounds related to 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is in the field of agriculture, specifically as herbicides. Research has shown that certain derivatives of this compound, specifically 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, exhibit moderate herbicidal activity against plants like rape and barnyard grass (Wang et al., 2006).

Anticonvulsant Activity

Another area of application is in the development of anticonvulsant drugs. Studies have found that certain 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives demonstrate promising anticonvulsant activity. This is evidenced by their effectiveness in the maximal electroshock (MES) test, a standard method for assessing anticonvulsant properties in vivo (Piao et al., 2012).

Antimicrobial Activity

Research also indicates potential in the field of antimicrobial agents. Specific derivatives of this chemical structure have been studied for their efficacy against strains of gram-positive and gram-negative bacteria as well as yeast fungi, displaying broad-spectrum antimicrobial activity. This suggests their potential for developing new antimicrobial drugs (Demchenko et al., 2021).

Corrosion Inhibition

Additionally, triazolotriazepine derivatives have been investigated as corrosion inhibitors for materials like carbon steel. Their efficiency in preventing corrosion, as shown in studies involving electrochemical impedance spectroscopy and surface analysis techniques, presents a valuable application in industrial settings (El Bakri et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Mode of Action

Based on its structural similarity to other triazoloazepines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Its molecular weight (176.218 Da ) suggests it could be well-absorbed following oral administration, as compounds with a molecular weight below 500 Da typically have good oral bioavailability. Other factors such as solubility, stability, and metabolism can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets .

特性

IUPAC Name |

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBYIWGNEQPFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327906 | |

| Record name | 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303019-48-9 | |

| Record name | 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

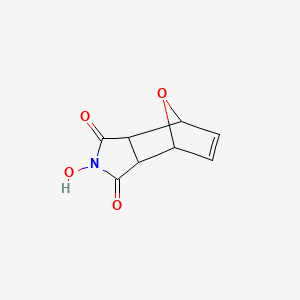

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

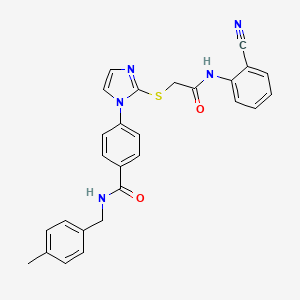

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

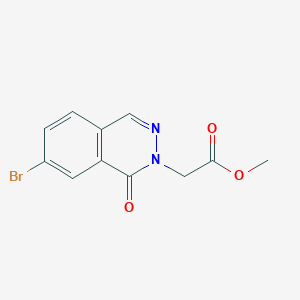

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)